molecular formula C15H9BrF2N2O3S B4627624 N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4627624
M. Wt: 415.2 g/mol
InChI Key: SVEWBCTZAMSRET-UHFFFAOYSA-N
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Description

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a carbamothioyl group, and halogenated phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the halogenated phenyl groups. Common synthetic routes include:

    Halogenation: Introduction of bromine and fluorine atoms into the phenyl ring.

    Carbamothioylation: Formation of the carbamothioyl group through reactions with thiourea or related reagents.

    Coupling Reactions: Use of coupling agents to link the benzodioxole ring with the halogenated phenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the carbamothioyl group to sulfoxides or sulfones.

    Reduction: Reduction of the bromine atom to form a debrominated product.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl groups and carbamothioyl moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring and halogenated phenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF2N2O3S/c16-9-4-8(17)5-10(18)13(9)19-15(24)20-14(21)7-1-2-11-12(3-7)23-6-22-11/h1-5H,6H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEWBCTZAMSRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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